

A Technical Guide to Cysteine Residue Labeling with Sulfo-CY3 Maleimide

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Compound of Interest

Compound Name: *Sulfo-CY3 maleimide potassium*

Cat. No.: *B15556386*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cyanine3 (Sulfo-CY3) maleimide, a water-soluble, thiol-reactive fluorescent dye. It details the core principles, experimental procedures, and critical parameters for the successful labeling of cysteine residues in proteins, peptides, and other biomolecules.

Introduction to Sulfo-CY3 Maleimide

Sulfo-CY3 maleimide is a bright, orange-fluorescent dye specifically designed for the targeted labeling of sulfhydryl groups (-SH) found in cysteine residues.^[1] The inclusion of sulfonate groups renders the molecule highly water-soluble, which is a significant advantage for bioconjugation reactions.^{[2][3][4]} This property allows for labeling procedures to be conducted in mild, purely aqueous conditions, eliminating the need for organic co-solvents that can be detrimental to sensitive proteins like antibodies.^{[2][3][5]}

The maleimide functional group provides high selectivity for thiols within a specific pH range, forming a stable thioether bond.^{[6][7]} This specificity makes Sulfo-CY3 maleimide an invaluable tool for a wide array of applications, including fluorescence microscopy, flow cytometry, and the creation of fluorescently tagged probes for various bioanalytical assays.^[4]

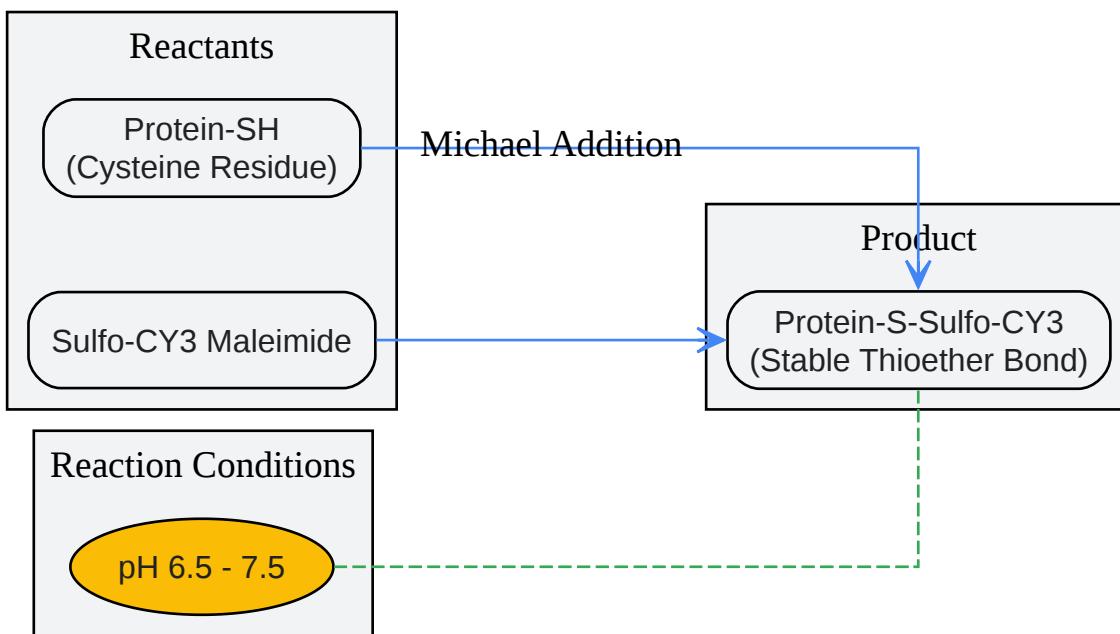
Core Properties and Specifications

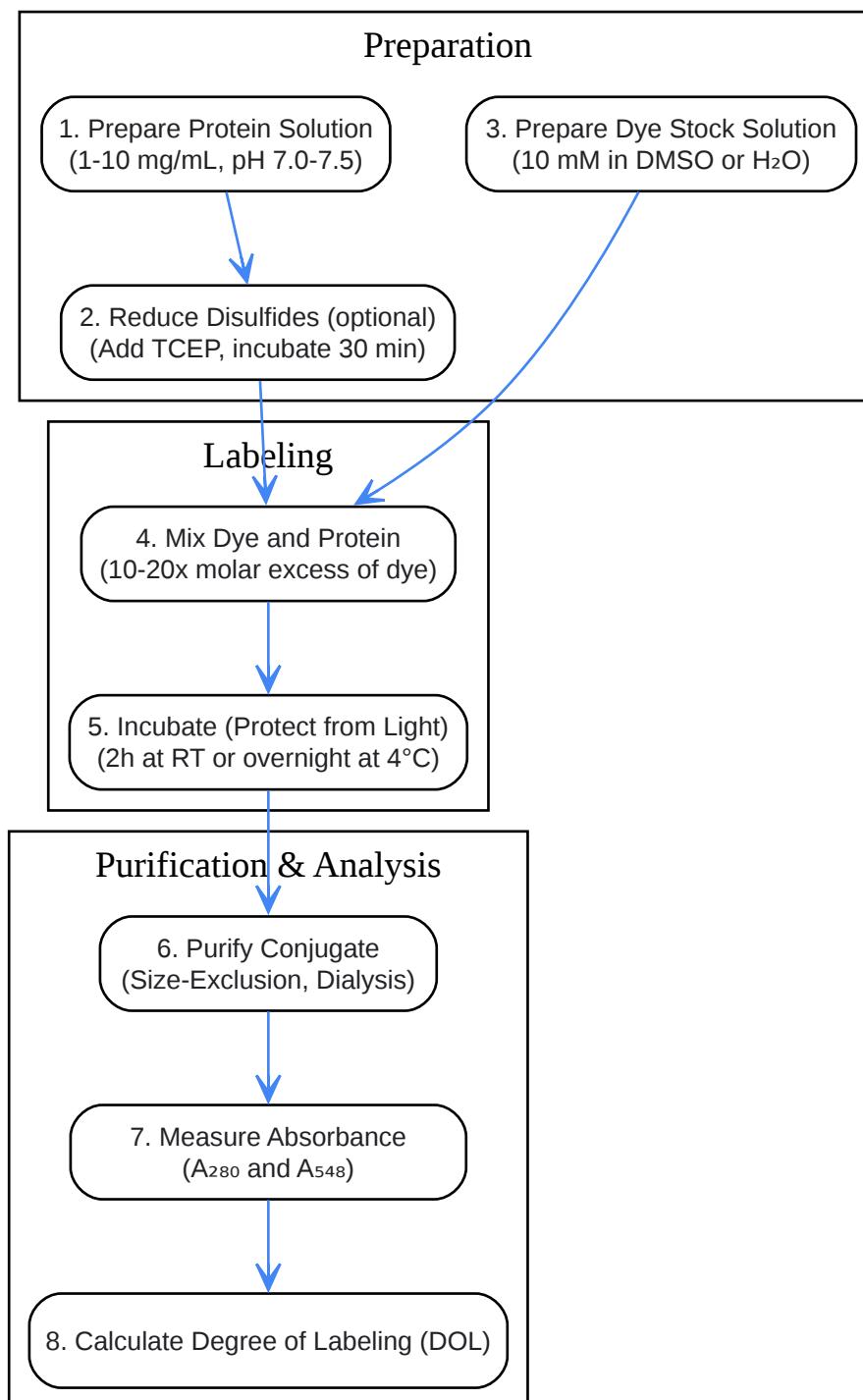
The physicochemical and spectral properties of Sulfo-CY3 maleimide are summarized below. These parameters are crucial for designing experiments and quantifying the labeling efficiency.

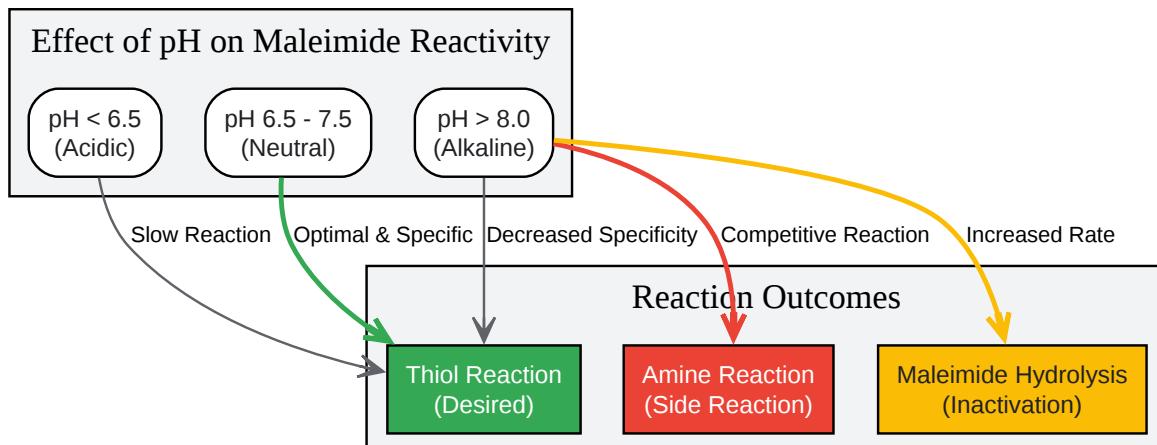
Property	Value	References
Molecular Formula	$C_{36}H_{41}KN_4O_9S_2$	[2][3]
Molecular Weight	776.96 g/mol	[2][3]
CAS Number	1656990-68-9	[2][3]
Appearance	Red powder	[2][3]
Excitation Maximum (λ_{ex})	548 nm	[2][3][5]
Emission Maximum (λ_{em})	563 nm	[2][3][5]
Molar Extinction Coeff. (ϵ)	$162,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	[2][3][5]
Fluorescence Quantum Yield	0.1	[2][3][5]
Solubility	Water (up to 30 g/L), DMF, DMSO	[2][3]
Correction Factor (CF_{280})	0.06	[2][3]
Correction Factor (CF_{260})	0.03	[2][3]
Storage Conditions	-20°C in the dark, desiccated. Stable for up to 24 months.	[2][3]

Reaction Mechanism: Thiol-Maleimide Conjugation

The labeling reaction proceeds via a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms in the maleimide's carbon-carbon double bond.[8] This reaction is highly specific for thiols at a neutral pH range of 6.5-7.5.[7][8][9] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[9] The result is a stable covalent thioether bond.[7][8]







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